N-(1,3-Benzodioxol-5-ylmethyl)cyclopropanamine hydrochloride
Description
N-(1,3-Benzodioxol-5-ylmethyl)cyclopropanamine hydrochloride is a synthetic amine derivative featuring a benzodioxole moiety linked to a cyclopropanamine group via a methylene bridge. The benzodioxole ring (1,3-benzodioxol-5-yl) is a fused aromatic system with two oxygen atoms, contributing to distinct electronic and steric properties.
Molecular Formula: C₁₁H₁₄ClNO₂ Molecular Weight: 227.69 g/mol (calculated from formula) Key Features:
- Benzodioxole aromatic system.
- Cyclopropane ring with amine functionality.
- Hydrochloride salt for improved solubility.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-4-10-11(14-7-13-10)5-8(1)6-12-9-2-3-9;/h1,4-5,9,12H,2-3,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHBYKYQPPLGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC3=C(C=C2)OCO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)cyclopropanamine hydrochloride typically involves the reaction of 1,3-benzodioxole with cyclopropanamine under specific conditions. The process often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems and advanced purification techniques ensures the compound meets the required standards for various applications .
Chemical Reactions Analysis
Reaction Mechanisms
The reactions involving N-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine can be categorized into several types:
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Hydrogenation: The compound can undergo hydrogenation reactions under catalytic conditions to reduce double bonds or modify functional groups.
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Ammonification: It can react with ammonia or amines to form substituted amines, altering its pharmacological properties.
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Electrophilic Substitution: The benzodioxole moiety may participate in electrophilic substitution reactions due to its electron-rich nature.
Biological Activity and Interaction Studies
Research indicates that N-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine exhibits various biological activities:
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Neurotransmitter Modulation: Preliminary studies suggest that it may interact with serotonin and dopamine receptors, indicating potential applications in treating mood disorders.
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Pharmacological Applications: Its structural similarity to known psychoactive compounds suggests it may have antidepressant or anxiolytic properties.
Comparative Analysis with Related Compounds
The following table compares N-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine with structurally related compounds:
The unique feature of N-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine lies in its combination of the cyclopropane structure with the benzodioxole moiety, which may confer distinct pharmacological properties compared to similar compounds.
Scientific Research Applications
Chemical Synthesis and Properties
The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)cyclopropanamine hydrochloride typically involves multi-step organic reactions. The compound is characterized by its cyclopropanamine moiety attached to a 1,3-benzodioxole group. This structure enhances its solubility and stability, making it suitable for various applications in research and industry.
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor in the synthesis of more complex organic molecules. Its unique cyclopropane ring structure allows for various transformations that can yield new compounds with potential applications.
Biology
- Enzyme Inhibition Studies : Research indicates that this compound may inhibit specific enzymes, making it relevant for studies on metabolic pathways and disease mechanisms. For instance, similar compounds have been investigated for their inhibitory effects on enzymes like α-glucosidase and acetylcholinesterase .
- Neurotransmitter Interaction : Preliminary studies suggest that the compound can interact with neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction indicates potential applications in treating mood disorders such as depression and anxiety.
Medicine
- Therapeutic Potential : The compound is being explored for its potential therapeutic properties, including anticancer and antimicrobial activities. Its ability to modulate biological pathways makes it a candidate for drug development aimed at various diseases .
- Pharmacological Studies : Due to its structural similarity to known psychoactive compounds, it is under investigation for its effects on the central nervous system, which could lead to the development of new antidepressants or anxiolytics.
Industrial Applications
- Material Development : In industrial settings, this compound is utilized in developing new materials and chemical processes. Its unique properties can enhance the performance of various formulations.
Case Study 1: Enzyme Inhibition
A study investigated the enzyme inhibitory potential of sulfonamides containing benzodioxole moieties against α-glucosidase and acetylcholinesterase. The results showed significant inhibitory activity against α-glucosidase, suggesting that similar compounds could be developed from this compound for therapeutic use .
Case Study 2: Neuropharmacological Effects
Research has indicated that compounds structurally related to this compound exhibit promising results in modulating neurotransmitter systems. These findings support further exploration into its potential use as a treatment for mood disorders.
Mechanism of Action
The mechanism of action of N-(1,3-Benzodioxol-5-ylmethyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropanamine Derivatives with Aromatic Substitutions
N-[(2-Nitrophenyl)methyl]cyclopropanamine (CAS: 884501-98-8)
- Molecular Formula : C₁₀H₁₂N₂O₂
- Molecular Weight : 192.22 g/mol
- Structural Differences : Substitutes benzodioxole with a nitrobenzyl group.
- Implications: The electron-withdrawing nitro group may reduce basicity of the amine compared to the benzodioxol derivative. Increased reactivity in reduction or nucleophilic substitution reactions.
N-(4-Bromobenzyl)cyclopropanamine Hydrochloride (CAS: 1158780-91-6)
- Molecular Formula : C₁₀H₁₃BrClN (estimated)
- Key Feature : Bromine substituent on the benzyl group.
- Implications: Bromine’s steric bulk and electronegativity may alter receptor binding profiles. Potential for halogen bonding in biological targets .
Benzodioxol-Containing Amines
1-(1,3-Benzodioxol-5-yl)-N-methyl-1-propanamine Hydrochloride (CAS: 1134709-81-1)
- Molecular Formula: C₁₁H₁₆ClNO₂
- Molecular Weight : 229.70 g/mol
- Structural Differences : Replaces cyclopropanamine with a linear propanamine chain and methyl group.
- Increased flexibility may affect binding kinetics in biological systems .
N-(1,3-Benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide Hydrochloride (CAS: 1306738-37-3)
- Molecular Formula : C₁₄H₁₆ClN₄O₄
- Molecular Weight : 340.76 g/mol
- Key Feature : Incorporates an oxadiazole-carboxamide moiety.
- Implications :
Substituted Benzylamine Derivatives
N-[(4-Methoxybenzyl)prop-2-en-1-amine Hydrochloride (CAS: 160676-84-6)
- Molecular Formula: C₁₁H₁₆ClNO
- Key Feature : Methoxybenzyl group with an allylamine chain.
- Allylamine’s unsaturation may confer reactivity in Michael addition or polymerization .
(2H-1,3-Benzodioxol-5-ylmethyl)(butan-2-yl)amine Hydrochloride (CAS: 1049678-13-8)
Key Research Findings and Implications
- Structural Strain vs. Flexibility : Cyclopropanamine derivatives (e.g., the target compound) exhibit higher strain energy, which may enhance binding to rigid enzyme pockets compared to flexible analogs like propanamines .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in CAS 884501-98-8) reduce amine basicity, while electron-donating groups (e.g., methoxy in CAS 160676-84-6) increase lipophilicity .
- Safety Profiles : Most analogs lack comprehensive toxicological data, highlighting the need for further studies .
Biological Activity
N-(1,3-Benzodioxol-5-ylmethyl)cyclopropanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
This compound is characterized by a bicyclic structure that includes a benzodioxole moiety and a cyclopropanamine group. Its molecular formula is CHClNO, with a molecular weight of approximately 227.69 g/mol . The compound's unique structure allows for various chemical reactivities, including nucleophilic substitutions and electrophilic aromatic substitutions, enhancing its biological activity .
The biological activity of this compound primarily arises from its interactions with biological targets such as enzymes and receptors. The benzodioxole moiety can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions with active sites . This interaction profile suggests that the compound may modulate various biological pathways.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Modulation of Ion Channels : The compound has been studied for its ability to modulate ion channels, particularly the transient receptor potential melastatin 8 (TRPM8) channel, which plays a role in thermosensation and pain perception . This modulation may have implications for pain management therapies.
- Psychoactive Properties : Due to its structural similarities to known psychoactive substances, the compound may possess antidepressant or anxiolytic effects. Interaction studies suggest it may influence serotonin and dopamine pathways .
In Vitro Studies
Preliminary studies have investigated the binding affinity of this compound at various receptors. These studies indicate potential interactions with neurotransmitter systems that could be relevant for treating mood disorders .
Case Studies
- Pain Management : A study focusing on TRPM8 modulation demonstrated that the compound could inhibit pain-related pathways in animal models. This suggests its potential application in developing new analgesics.
- Antidepressant Effects : In a small clinical trial involving patients with anxiety disorders, participants reported improved mood and reduced anxiety symptoms after administration of compounds structurally similar to this compound .
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their unique features compared to this compound:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(2H-1,3-benzodioxol-5-yl)cyclopropan-1-amine HCl | CHClNO | Slightly smaller structure; different amine group |
| N-(1,3-benzodioxol-5-ylmethyl)-3-(diethylamino)propanamide | CHNO | Contains diethylamino group; broader activity profile |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide | CHClNO | Different core structure; potential anti-inflammatory properties |
Q & A
Q. What protocols mitigate risks associated with handling this compound in vitro?
- Methodology :
- PPE : Use nitrile gloves, safety goggles, and fume hoods to prevent inhalation/contact.
- Waste Disposal : Deactivate cyclopropane derivatives with aqueous KMnO4 before disposal.
- Emergency Procedures : For spills, adsorb with vermiculite and neutralize with 5% acetic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
